![molecular formula C25H22N4O5S B2447279 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251687-80-5](/img/no-structure.png)

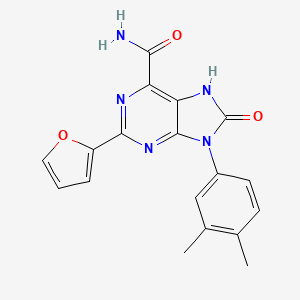

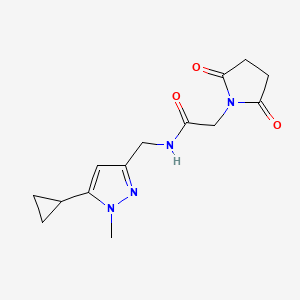

3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has developed various synthetic pathways to create functionalized pyrimidine derivatives, including thieno[2,3-d]pyrimidine compounds. These methodologies are crucial for exploring the chemical space around pyrimidine derivatives for potential therapeutic applications. For instance, the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related heterocycles demonstrates the versatility of pyrimidine chemistry in accessing a broad range of biologically relevant structures (Sarıpınar et al., 2006).

Biological Activities and Applications

- Antibacterial Properties : Thieno[2,3-d]pyrimidines have been evaluated for their antibacterial efficacy, showcasing the potential of these compounds in addressing antibiotic resistance (More et al., 2013).

- Anticancer and Antihypertensive Effects : Certain thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer and antihypertensive activities, indicating their potential for developing new therapeutic agents for treating cancer and hypertension (Russell et al., 1988).

- Electron Transport Layer in Polymer Solar Cells : The application of conjugated polyelectrolytes derived from thieno[2,3-d]pyrimidine for enhancing the efficiency of polymer solar cells highlights the versatility of these compounds beyond pharmaceutical applications (Hu et al., 2015).

- Antioxidant Activity : Novel thieno[2,3-d]pyrimidine derivatives have shown significant antioxidant activity, underscoring their potential as therapeutic agents for diseases associated with oxidative stress (Kotaiah et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . Specifically, it targets the EGFRL858R/T790M mutant, which is a common mutation found in non-small cell lung cancer (NSCLC) .

Mode of Action

The compound interacts with its target by inhibiting the EGFR tyrosine kinase . This inhibition is selective for the EGFRL858R/T790M mutant, with an IC50 value less than 250 nM, while the inhibition of the wild type EGFR is significantly less (IC50 > 10000 nM) .

Biochemical Pathways

The compound affects the EGFR signaling pathway. By inhibiting the EGFR tyrosine kinase, it prevents the activation of downstream signaling pathways, including the ERK pathway . This results in the inhibition of cell growth and proliferation.

Result of Action

The compound has been shown to have a good growth inhibitory effect on cancer cell lines . Specifically, it can significantly inhibit colony formation, wound healing, and the expression of phosphorylated EGFR (p-EGFR) and its downstream phosphorylated ERK (p-ERK) in EGFRL858R/T790M H1975 lung cancer cells .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione involves the reaction of 2-ethoxybenzoyl chloride with 3-amino-5-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form 3-(2-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with sodium azide and copper(I) iodide to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the reaction of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent to form the target compound.", "Starting Materials": [ "2-ethoxybenzoyl chloride", "3-amino-5-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "sodium azide", "copper(I) iodide", "4-ethoxyaniline", "coupling agent" ], "Reaction": [ "Step 1: 2-ethoxybenzoyl chloride is reacted with 3-amino-5-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as triethylamine to form 3-(2-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate from step 1 is reacted with sodium azide and copper(I) iodide in DMF to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 3: 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with 4-ethoxyaniline in the presence of a coupling agent such as EDCI/HOBt to form the target compound, 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione." ] } | |

Número CAS |

1251687-80-5 |

Nombre del producto |

3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Fórmula molecular |

C25H22N4O5S |

Peso molecular |

490.53 |

Nombre IUPAC |

3-(4-ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O5S/c1-3-32-17-11-9-16(10-12-17)29-24(30)22-19(13-14-35-22)28(25(29)31)15-21-26-23(27-34-21)18-7-5-6-8-20(18)33-4-2/h5-14H,3-4,15H2,1-2H3 |

Clave InChI |

AJPZRPZRUVFAPI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2447197.png)

![N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2447202.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2447203.png)

![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)

![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)